4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide
Overview
Description
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide is a heterocyclic compound with the molecular formula C6H8N4O2S2. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, while others have been found to reduce inflammation, relieve pain, or protect neurons
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby preventing their growth
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all affect the bioavailability of the compound
Result of Action
The result of action of thiazole derivatives can vary depending on their specific targets and modes of action. Some thiazole derivatives have been found to have cytotoxic activity, meaning they can kill cells
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can all affect the action of a compound
Biochemical Analysis
Biochemical Properties
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with biomolecules often involves binding to active sites or altering the enzyme’s conformation, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Additionally, the compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding . Additionally, the compound can modulate gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . The compound’s stability can be enhanced by modifying its chemical structure or using stabilizing agents. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold dose for these effects varies depending on the animal model and the route of administration.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to a decrease in DNA and RNA synthesis. Additionally, it can affect the metabolism of amino acids and lipids, altering cellular energy production and storage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active or passive transport mechanisms, depending on its chemical properties. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by post-translational modifications or targeting signals . The localization of the compound can influence its interaction with biomolecules and its overall biological activity. For example, targeting the compound to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thiazole derivatives with carbamoylmethyl sulfanyl groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Amino-4-methylthiazole
- 4-Methyl-5-thiazolecarboxylic acid
- 2-Mercaptobenzothiazole
Uniqueness
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-amino-2-(2-amino-2-oxoethyl)sulfanyl-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S2/c7-2(11)1-13-6-10-4(8)3(14-6)5(9)12/h1,8H2,(H2,7,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVNGDWHAQQJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NC(=C(S1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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